molecular formula C6H9N3O3 B15262861 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B15262861
M. Wt: 171.15 g/mol
InChI Key: JKVIVVIXVLCHQP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a carboxylic acid derivative characterized by a hydroxyl group and a 1-methyl-1H-1,2,3-triazole ring on its propanoic acid backbone . The triazole moiety is a hallmark of bioisosteres, which are frequently employed in medicinal chemistry to enhance metabolic stability and modify the binding affinity of lead compounds in drug design . This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Its mechanism of action is attributed to its ability to interact with specific molecular targets; the triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function, while the hydroxy and carboxylic acid groups can also participate in hydrogen bonding . Researchers are investigating its potential therapeutic properties, which may include anti-inflammatory and anticancer activities . This product is intended for in-vitro research applications only and is not classified as a medicine or drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

2-hydroxy-3-(1-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9N3O3/c1-9-3-4(7-8-9)2-5(10)6(11)12/h3,5,10H,2H2,1H3,(H,11,12)

InChI Key

JKVIVVIXVLCHQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the cycloaddition reaction known as the “click chemistry” approach. This method uses azides and alkynes to form 1,2,3-triazoles under mild conditions, often catalyzed by copper(I) ions. The reaction conditions generally include:

    Solvent: Aqueous or organic solvents like dimethyl sulfoxide (DMSO).

    Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

Industrial Production Methods: Industrial production of this compound may involve similar click chemistry techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of 2-oxo-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The hydroxy and carboxylic acid groups can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid and its analogs:

Compound Name Molecular Formula Substituents (Position) Functional Groups Biological/Structural Relevance Reference
This compound (Main Compound) C₇H₉N₃O₃ -OH (C2), 1-methyl-triazole (C3) Hydroxyl, carboxylic acid Hypothesized role in receptor modulation N/A
(S)-2-Amino-3-(2-methyl-5-hydroxy-2H-1,2,3-triazol-4-yl)propanoic acid C₆H₉N₅O₃ -NH₂ (C2), 2-methyl-5-hydroxy-triazole (C3) Amino, hydroxyl, carboxylic acid GluA2 ligand-binding domain agonist
3-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid C₆H₈N₃O₂ 2-methyl-triazole (C3) Carboxylic acid Synthetic building block
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid C₆H₁₀N₄O₂ -NH₂ (C3), 1-methyl-triazole (C3) Amino, carboxylic acid Chiral intermediate in synthesis

Structural and Functional Analysis

Hydroxyl vs. Amino Substitutions
  • The main compound’s hydroxyl group at C2 distinguishes it from the amino-substituted analog in . In contrast, the amino group in (S)-2-amino-3-(2-methyl-5-hydroxy-2H-1,2,3-triazol-4-yl)propanoic acid enhances hydrogen-bonding capacity and may confer stronger binding to receptors like GluA2, as demonstrated in its role as an agonist .
Triazole Methyl Group Position
  • The 1-methyl-triazole in the main compound vs. the 2-methyl-triazole in ’s analog alters steric and electronic profiles.
Chirality and Stereochemical Effects
  • The (3R)-configured amino acid in highlights the importance of stereochemistry in biological activity.

Biological Activity

2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.

  • Molecular Formula : C6H9N3O
  • Molecular Weight : 141.15 g/mol
  • CAS Number : 1697924-06-3

The compound features a triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition in mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. Findings suggest that it possesses notable antioxidant capabilities, comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
2-Hydroxy-3-(1-methyl-1H-triazol-4-yl)propanoic acid78.6
Ascorbic Acid85.0

Cytotoxicity Studies

The cytotoxic effects of the compound have been assessed in various cancer cell lines. The results indicate that it can inhibit cell proliferation effectively.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa12.5
A37515.0
HCT11610.0

The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring can act as a chelating agent, inhibiting metal-dependent enzymes.
  • Radical Scavenging : The hydroxyl group contributes to its ability to neutralize free radicals.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study concluded that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

Study on Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound alongside other derivatives. The findings revealed that modifications on the triazole ring significantly enhanced its radical scavenging ability, indicating a structure–activity relationship that could be exploited for drug development .

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